In-Depth Technical Guide: Biotin-C5-amino-C5-amino
In-Depth Technical Guide: Biotin-C5-amino-C5-amino
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-C5-amino-C5-amino is a specialized chemical linker molecule primarily utilized in the field of targeted protein degradation. Specifically, it functions as a component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of Biotin-C5-amino-C5-amino, including its chemical properties, its role in PROTAC-mediated protein degradation, and its applications in chemical biology and drug discovery. While detailed experimental protocols and quantitative data for this specific linker are not extensively available in peer-reviewed literature, this document outlines general methodologies for the synthesis and application of similar biotinylated linkers in the context of PROTAC development.
Introduction to Biotin-C5-amino-C5-amino
Biotin-C5-amino-C5-amino is a heterobifunctional linker molecule that incorporates a biotin (B1667282) moiety, two 5-carbon (C5) alkyl chains, and two amino groups. Its structure is designed to facilitate the connection of two different molecular entities. In the context of PROTACs, one end of the linker is attached to a ligand that binds to a target protein of interest (POI), while the other end is connected to a ligand that recruits an E3 ubiquitin ligase. The biotin group serves as a versatile handle for purification, detection, and affinity-based assays.
Chemical Properties
A summary of the key chemical properties of Biotin-C5-amino-C5-amino is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C22H38N4O5S | [ChemScene] |
| Molecular Weight | 470.63 g/mol | [MCE] |
| CAS Number | 89889-51-0 | [ChemScene] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents like DMSO | |
| Structure | Biotin-(C5 alkyl)-NH-(C5 alkyl)-NH2 |
Role in PROTAC Technology
PROTACs are innovative therapeutic agents that leverage the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical composition of the linker are critical parameters that need to be optimized for each specific target and E3 ligase pair.
Biotin-C5-amino-C5-amino serves as a versatile building block for constructing PROTAC linkers. The terminal primary amine group provides a reactive site for conjugation to either the target protein ligand or the E3 ligase ligand, typically through the formation of an amide bond. The biotin moiety allows for the straightforward purification of the synthesized PROTAC using streptavidin-based affinity chromatography. Furthermore, the biotin tag can be used for various downstream applications, including western blotting, enzyme-linked immunosorbent assays (ELISA), and pull-down assays to study the formation of the ternary complex and the ubiquitination of the target protein.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.
Experimental Protocols
General Synthesis of a Biotinylated Diamino-Linker
The synthesis of a linker similar to Biotin-C5-amino-C5-amino would typically involve a multi-step process. A representative synthetic scheme is outlined below.
Materials:
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Biotin N-hydroxysuccinimide (Biotin-NHS) ester
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1,5-Diaminopentane
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Di-tert-butyl dicarbonate (B1257347) (Boc)2O
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Triethylamine (TEA)
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
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Mono-Boc Protection of Diamine: Dissolve 1,5-diaminopentane in DCM. Add a solution of (Boc)2O in DCM dropwise at 0°C. The molar ratio of diamine to (Boc)2O should be carefully controlled to favor mono-protection. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, purify the mono-Boc protected diamine by column chromatography.
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Amide Coupling with Biotin-NHS: Dissolve the mono-Boc protected diamine and Biotin-NHS in DMF. Add TEA to the mixture and stir at room temperature. Monitor the reaction by TLC. After the reaction is complete, remove the solvent under reduced pressure and purify the product by column chromatography to yield the Boc-protected biotinylated linker.
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Boc Deprotection: Dissolve the Boc-protected biotinylated linker in DCM. Add TFA dropwise at 0°C. Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Evaporate the solvent and excess TFA to obtain the final product, Biotin-C5-amino-C5-amino, often as a TFA salt.
PROTAC Synthesis via Amide Bond Formation
The terminal amine of Biotin-C5-amino-C5-amino can be coupled to a carboxylic acid group on a POI ligand or an E3 ligase ligand using standard peptide coupling reagents.
Materials:
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Biotin-C5-amino-C5-amino
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POI or E3 ligase ligand with a carboxylic acid moiety
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Peptide coupling reagent (e.g., HATU, HBTU)
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Base (e.g., DIPEA, TEA)
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Anhydrous DMF or DCM
Procedure:
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Dissolve the carboxylic acid-containing ligand and the peptide coupling reagent in anhydrous DMF.
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Add the base to the solution and stir for a few minutes to activate the carboxylic acid.
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Add a solution of Biotin-C5-amino-C5-amino in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature until completion (monitored by LC-MS).
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Quench the reaction with water and extract the product with an appropriate organic solvent.
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Purify the final PROTAC using column chromatography or preparative HPLC.
Applications in Research and Drug Development
Biotinylated linkers like Biotin-C5-amino-C5-amino are valuable tools in the early stages of drug discovery and chemical biology research.
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PROTAC Library Synthesis: The modular nature of this linker facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing degradation efficiency.
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Affinity-Based Pull-Down Assays: The biotin tag allows for the immobilization of the PROTAC on streptavidin-coated beads. These beads can then be used to pull down the target protein and the E3 ligase from cell lysates, enabling the study of ternary complex formation.
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In-Vitro and In-Cellulo Ubiquitination Assays: The biotin tag can be used to capture the PROTAC-target protein complex, which can then be probed with anti-ubiquitin antibodies to assess the extent of target ubiquitination.
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Target Engagement and Occupancy Studies: Biotinylated PROTACs can be used in competitive binding assays to determine the affinity of non-biotinylated PROTACs for the target protein.
Data Presentation
Due to the limited availability of published quantitative data for Biotin-C5-amino-C5-amino, this section provides a template for how such data could be presented.
Table 2: Hypothetical PROTAC Performance Data
| PROTAC Construct | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |
| Target-Ligand-Biotin-C5-amino-C5-amino -E3-Ligand | Protein X | CRBN | Biotin-C5-amino-C5-amino | 50 | 95 |
| Target-Ligand-PEG4-E3-Ligand | Protein X | CRBN | PEG4 | 100 | 90 |
| Target-Ligand-Alkyl-C8-E3-Ligand | Protein X | VHL | Alkyl-C8 | 25 | 98 |
*DC50: Concentration at which 50% of the target protein is degraded. *Dmax: Maximum percentage of target protein degradation.
Conclusion
Biotin-C5-amino-C5-amino is a valuable chemical tool for the construction of PROTACs and other bifunctional molecules. Its structure, featuring a biotin handle and a reactive amino group, facilitates modular synthesis, purification, and a variety of biochemical assays. While specific, detailed public data on this particular linker is sparse, the general principles and protocols outlined in this guide provide a solid foundation for its application in the exciting and rapidly advancing field of targeted protein degradation. Further research and publication of experimental data utilizing this and similar linkers will be crucial for advancing our understanding of the structure-activity relationships of PROTACs and for the development of novel therapeutics.
